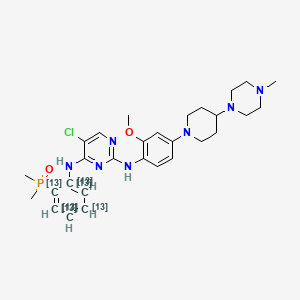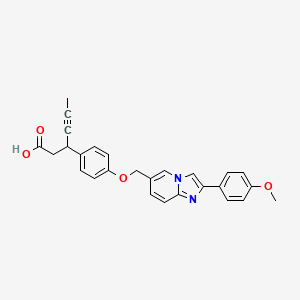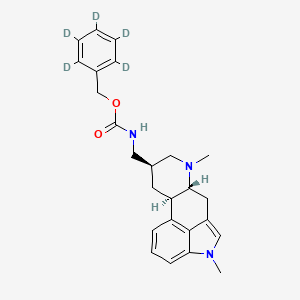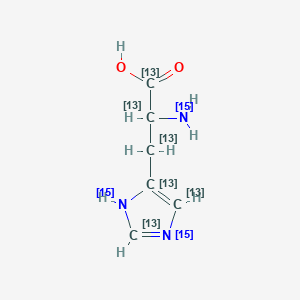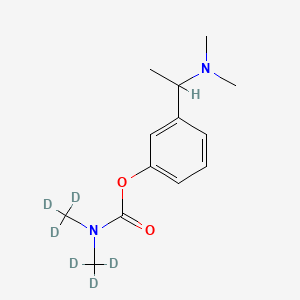
Glyoxalase I inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxalase I inhibitor 4 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Glyoxalase I catalyzes the conversion of hemithioacetal, formed spontaneously from methylglyoxal and glutathione, to S-d-lactoylglutathione. Inhibitors of glyoxalase I, such as this compound, are of significant interest due to their potential therapeutic applications in diseases where methylglyoxal accumulation is detrimental, such as cancer and diabetes .
Preparation Methods
The synthesis of Glyoxalase I inhibitor 4 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes often employ techniques such as ligand-based pharmacophore modeling and molecular docking to identify potent inhibitors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Glyoxalase I inhibitor 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Glyoxalase I inhibitor 4 has a wide range of scientific research applications:
Chemistry: It is used to study the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: It helps in understanding the cellular mechanisms involved in methylglyoxal detoxification and the role of glyoxalase I in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where glyoxalase I is overexpressed, and diabetes, where methylglyoxal accumulation is harmful
Industry: It is used in the development of new drugs and therapeutic agents targeting glyoxalase I.
Mechanism of Action
Glyoxalase I inhibitor 4 exerts its effects by inhibiting the activity of glyoxalase I, thereby preventing the conversion of hemithioacetal to S-d-lactoylglutathione. This inhibition leads to the accumulation of methylglyoxal, which can induce cytotoxicity through the formation of advanced glycation end-products, oxidative stress, and apoptosis. The molecular targets and pathways involved include the glyoxalase system and the detoxification pathways of methylglyoxal .
Comparison with Similar Compounds
Glyoxalase I inhibitor 4 can be compared with other glyoxalase I inhibitors such as nordihydroguaiaretic acid and myricetin. While all these compounds inhibit glyoxalase I, this compound is unique due to its specific binding affinity and potency. Similar compounds include:
Properties
Molecular Formula |
C17H21IN4O8S |
|---|---|
Molecular Weight |
568.3 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1 |
InChI Key |
OJPYMPVXRVDUCI-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
Canonical SMILES |
C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)


